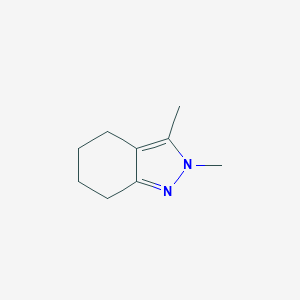
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole, also known as DTI, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DTI is a bicyclic compound that contains both an indazole and a tetrahydrofuran ring system. Its unique structure makes it an interesting target for chemical synthesis and biological evaluation.
Mechanism Of Action
The exact mechanism of action of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. In neuroprotection research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. In immunomodulation research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to enhance the activity of natural killer cells by activating the JAK-STAT pathway.
Biochemical And Physiological Effects
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory effects. In cancer cells, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to inhibit cell proliferation and induce apoptosis. In neuroprotection research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to protect against oxidative stress and inflammation, which are both implicated in neurodegenerative diseases. In immunomodulation research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to enhance the activity of natural killer cells and promote the production of cytokines, which are involved in the immune response.
Advantages And Limitations For Lab Experiments
One advantage of using 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole in lab experiments is its relative ease of synthesis, which allows for the production of large quantities of the compound. Another advantage is its broad range of potential applications, which makes it a versatile tool for scientific research. However, one limitation of using 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are many potential future directions for research on 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole and its derivatives. Some possible areas of focus include:
1. Further investigation of the mechanism of action of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole in cancer cells, including the identification of downstream targets of the caspase cascade.
2. Exploration of the potential use of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole as a neuroprotective agent in animal models of neurodegenerative diseases.
3. Investigation of the immunomodulatory effects of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole in animal models of autoimmune diseases.
4. Synthesis and evaluation of novel 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole derivatives with improved solubility and bioavailability.
5. Development of new synthetic methods for 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole and its derivatives, with a focus on greener and more sustainable approaches.
Synthesis Methods
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. Both of these methods have been used to synthesize 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole and its derivatives.
Scientific Research Applications
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has shown promise in a variety of scientific research applications, including as a potential anticancer agent, a neuroprotective agent, and a modulator of the immune system. In cancer research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to protect against neuronal damage caused by oxidative stress and inflammation. In immunomodulation research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to enhance the activity of natural killer cells and promote the production of cytokines.
properties
CAS RN |
155935-26-5 |
|---|---|
Product Name |
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole |
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,3-dimethyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C9H14N2/c1-7-8-5-3-4-6-9(8)10-11(7)2/h3-6H2,1-2H3 |
InChI Key |
NHTFHOKKWNDJCK-UHFFFAOYSA-N |
SMILES |
CC1=C2CCCCC2=NN1C |
Canonical SMILES |
CC1=C2CCCCC2=NN1C |
synonyms |
2H-Indazole, 4,5,6,7-tetrahydro-2,3-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



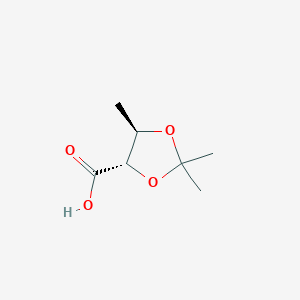
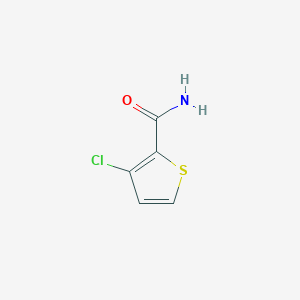

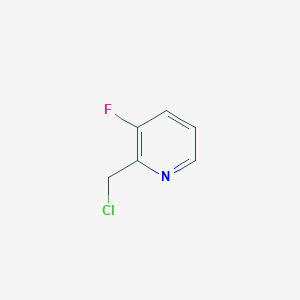
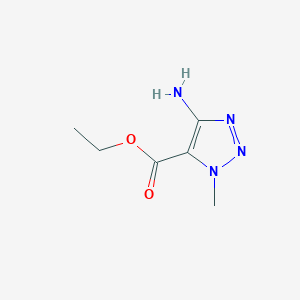
![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)

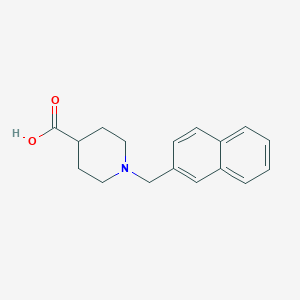
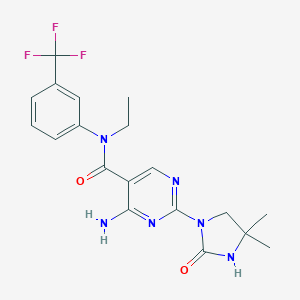
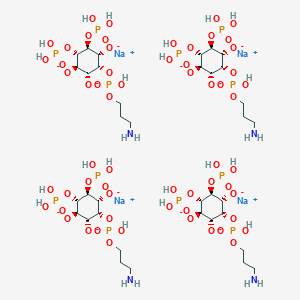
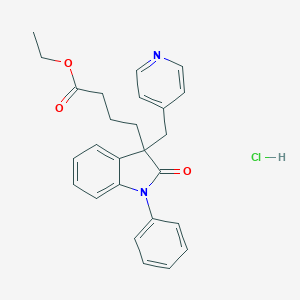
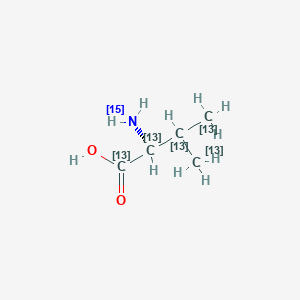
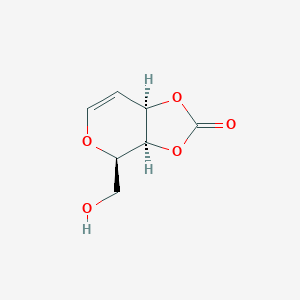
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)